2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Lipophilicity Polar Surface Area Physicochemical Properties

Standard 2-aminothiazoles often carry high lipophilicity (LogP >2.5), limiting aqueous solubility and fragment screening success. This 5-methylsulfonyl analog solves that limitation. - LogP 1.8 & 5 H-bond acceptors: Enhanced polarity for FBDD libraries. - Electron-withdrawing sulfonyl: Modulates thiazole electronic density for SAR. - Purity: 95-98% (HPLC) | pKa 1.03 for physiological ionization. Immediate dispatch for medicinal chemistry and probe development.

Molecular Formula C10H10N2O2S2
Molecular Weight 254.3 g/mol
CAS No. 1000018-51-8
Cat. No. B1328666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole
CAS1000018-51-8
Molecular FormulaC10H10N2O2S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12)
InChIKeyMENYNNGOWMJUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole: Physicochemical Profile & Identifiers


2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a functionalized 2-aminothiazole derivative containing a methylsulfonyl group at the 5-position and a phenyl ring at the 4-position. The compound exhibits a molecular weight of 254.33 g/mol [1] and is characterized by a polar sulfonyl moiety that confers reduced lipophilicity (XLogP3-AA 1.8) relative to unsubstituted 2-amino-4-phenylthiazole . It is commercially available as a research chemical with purity specifications ranging from 95% to 98% .

Profile
Low-lipophilicity thiazole scaffold with enhanced polarity
Substitution
5-methylsulfonyl & 4-phenyl groups offer distinct electronic profile
Procurement
Research-grade material (≥95%) with CoA/SDS available

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole: Key Differences from Analogs


The 5-methylsulfonyl substitution fundamentally alters the physicochemical and reactivity profile of the 2-aminothiazole scaffold. In contrast to 2-amino-4-phenylthiazole (CAS 2010-06-2), which lacks the sulfonyl group, the target compound possesses a substantially lower LogP (1.8 vs. 2.14–2.97) [1], a greater number of hydrogen bond acceptors (5 vs. 3) [2][3], and a significantly more acidic pKa (predicted 1.03) . These differences directly impact solubility, membrane permeability, and binding interactions in biological systems, rendering simple analog substitution invalid for research or development programs where these properties are critical.

Lipophilicity & permeability mismatch
2-Amino-4-phenylthiazole exhibits higher LogP (2.14–2.97). Direct substitution may alter solubility and passive permeability profiles.
Ionization state divergence
Predicted pKa differs by ~3.3 units; sulfonyl analog is predominantly ionized at physiological pH, unlike the parent.
Synthetic utility not interchangeable
The methylsulfonyl group enables orthogonal diversification (sulfonamide formation) absent in simple 2-aminothiazoles.

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole: Differentiation Evidence


Reduced Lipophilicity & Polar Surface Area

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole exhibits a significantly lower computed LogP (XLogP3-AA 1.8) compared to the parent 2-amino-4-phenylthiazole (LogP 2.14–2.97) [1]. The methylsulfonyl group increases the hydrogen bond acceptor count from 3 to 5 [2][3], consistent with a more polar, less lipophilic character. This shift in physicochemical profile predicts improved aqueous solubility and reduced passive membrane permeability, which are critical parameters in early-stage drug discovery and lead optimization.

Lipophilicity & PSA
Reported
XLogP3 1.8Target
0.34–1.17 ↓
LogP 2.14–2.972-amino-4-phenylthiazole
Lower lipophilicity supports aqueous solubility screening
Hydrogen bond acceptors increased from 3 to 5
Lipophilicity Polar Surface Area Physicochemical Properties

Enhanced Ionization & Aqueous Solubility

The predicted pKa of 2-amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is 1.03 ± 0.10 , indicating a strongly acidic proton likely associated with the sulfonyl group or the thiazole nitrogen. In contrast, 2-amino-4-phenylthiazole has a predicted pKa of 4.33 ± 0.10 , nearly 3.3 log units higher. This substantial difference in acidity suggests that the sulfonyl-substituted compound will be predominantly ionized at physiological pH, favoring aqueous solubility and potentially altering protein-binding interactions.

Ionization & pKa
Data to verify
ΔpKa ≈ -3.3
Target pKa 1.03 vs 4.33 (parent)
Strong ionization shift may influence formulation and binding
Predicted values; experimental pKa recommended
Ionization pKa Solubility

Distinct Reactivity for Diversification

The 5-methylsulfonyl group serves as a strong electron-withdrawing substituent, activating the adjacent positions for nucleophilic aromatic substitution and providing a site for further functionalization. This is in contrast to 2-amino-5-methylthiazole (CAS 7305-71-7), which lacks both the phenyl ring and the sulfonyl group and is primarily utilized as a simple intermediate in meloxicam synthesis . The combination of the 2-amino group, the 4-phenyl ring, and the 5-sulfonyl moiety in the target compound creates a unique electronic environment amenable to orthogonal derivatization strategies not accessible with simpler 2-aminothiazole building blocks [1].

Diversification reactivity
Class-level
EWG sulfonyl at C5 NH₂ at C2 Ph at C4
Enables orthogonal derivatization not accessible with simple analogs
Qualitative synthetic handle advantage
Synthetic Handle Electron-Withdrawing Group Diversification

High Purity & Analytical Documentation

Commercial suppliers offer 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole with minimum purity specifications of 95% to 98% . This level of purity, combined with the availability of certificates of analysis (CoA) and safety data sheets (SDS), supports its use in demanding research applications such as fragment-based drug discovery and chemical biology studies. In comparison, the parent 2-amino-4-phenylthiazole is also available at similar purity levels (≥98%) , but the distinct substitution pattern of the target compound offers a different risk/benefit profile in terms of synthetic accessibility and potential biological activity.

Purity & documentation
Specification review
≥95% to 98% (CoA/SDS available)
Reported purity supports reproducible research workflows
Supplier-reported; independent verification advised
Purity Quality Control Procurement

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole: Application Scenarios


FBDD Libraries: Polar, Low-Lipophilicity Building Blocks

The reduced LogP (1.8) and increased hydrogen bond acceptor count (5) of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole make it an ideal fragment-sized molecule for screening libraries where polarity and aqueous solubility are prioritized [1]. Its distinct physicochemical profile compared to common 2-aminothiazole fragments increases the diversity of chemical space sampled in FBDD campaigns.

Sulfonamide-Containing Bioisosteres & Analog Series

The 5-methylsulfonyl group serves as a versatile synthetic handle for further elaboration, including conversion to sulfonamides, sulfones, and other sulfur-containing functional groups [2]. This enables the rapid construction of analog series for structure-activity relationship (SAR) studies in medicinal chemistry programs.

Lead Optimization: Solubility & Lipophilicity-Driven Toxicity

In lead optimization, substituting a more lipophilic thiazole core with 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole can be used to reduce LogP and increase polar surface area, potentially improving aqueous solubility and mitigating promiscuous binding associated with high lipophilicity [1]. The predicted pKa of 1.03 also suggests enhanced ionization at physiological pH, which may positively impact pharmacokinetic properties.

Chemical Biology Probes with Defined Electronic & Steric Properties

The electron-withdrawing sulfonyl group modulates the electronic density of the thiazole ring, influencing binding interactions with biological targets. This compound can serve as a core scaffold for the development of chemical probes to investigate protein-ligand interactions where a polar, sulfonyl-containing moiety is desired [2].

Application
Selection Property
Validation Focus
FBDD polar fragment libraries
Low LogP, high HBA count
Aqueous solubility & permeability screening
Sulfonamide bioisostere SAR
Methylsulfonyl synthetic handle
Sulfonamide elaboration & analog diversification
Lead optimization profiling
Polar surface area & ionization (pKa 1.03)
Solubility, protein binding, permeability modulation
Chemical probe development
Defined electronic & steric thiazole core
Target engagement & binding interaction studies

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